![molecular formula C9H15N3 B7861255 N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutanamine](/img/structure/B7861255.png)
N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutanamine is a chemical compound that features a cyclobutanamine moiety linked to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutanamine typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with cyclobutanamine under suitable conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the cyclobutanamine moiety.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutanamine features a pyrazole ring with a cyclobutyl group, which enhances its stability and reactivity. The molecular formula is C7H14N4, with a molecular weight of 174.21 g/mol. The compound's structure allows for diverse interactions with biological targets, making it a valuable subject for research.
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. It is utilized in studying reaction mechanisms and developing new synthetic pathways. The compound can participate in various chemical reactions such as oxidation, reduction, and substitution, leading to the formation of diverse derivatives that can be tailored for specific applications.
Reaction Type | Description |
---|---|
Oxidation | Converts the compound into oxidized derivatives using agents like potassium permanganate. |
Reduction | Reduces the compound to its corresponding amine or alcohol forms using reducing agents like lithium aluminum hydride. |
Substitution | Engages in substitution reactions where functional groups can be replaced by others, expanding its chemical versatility. |
Biology
This compound has been investigated for its potential biological activities:
- Antimicrobial Activity : Research indicates that pyrazole derivatives often exhibit broad-spectrum antibacterial properties. For instance, studies have shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 50 µM for E. coli and 75 µM for S. aureus.
Compound | Activity | MIC (µM) |
---|---|---|
N-cyclobutyl-1-methyl-1H-pyrazol-4-amine | Antibacterial | 50 |
Other Pyrazole Derivative | Antibacterial | 75 |
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.
Medicine
In medicinal chemistry, this compound is being explored as a potential therapeutic agent:
- Cancer Treatment : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer progression, highlighting its potential as an anticancer agent.
- Therapeutic Applications : Investigations into the compound's mechanism of action reveal that it may interact with various receptors and enzymes, modulating their activity and influencing biochemical pathways relevant to disease processes.
Industrial Applications
The unique properties of this compound make it valuable in industrial applications:
- Material Development : This compound is utilized in creating new materials, such as polymers and coatings, due to its distinctive chemical characteristics.
- Catalysis : Its structural features enable it to act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Case Studies
Several case studies illustrate the compound's potential:
Antimicrobial Study
A study demonstrated significant antibacterial activity against common pathogens. The results indicated that modifications to the pyrazole ring could enhance antibacterial efficacy, providing insights into drug design.
Inflammation Modulation
Research focused on the anti-inflammatory properties of pyrazole derivatives revealed that certain compounds could significantly reduce pro-inflammatory cytokine production in vitro, suggesting therapeutic applications in inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine
- 1-methyl-1H-pyrazol-4-amine
- (1,3-diphenyl-1H-pyrazol-4-yl)methylene derivatives
Uniqueness
N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutanamine is unique due to its cyclobutanamine moiety, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutanamine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound possesses a cyclobutane ring linked to a pyrazole moiety. The pyrazole ring contributes to the compound's reactivity and interaction with biological targets. The structural formula can be represented as follows:
Key Structural Features:
Feature | Description |
---|---|
Cyclobutane Ring | Provides unique steric and electronic properties. |
Pyrazole Moiety | Enhances binding affinity to various biological targets. |
Amine Functional Group | Facilitates interactions with receptors and enzymes. |
Pharmacological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Compounds in the pyrazole class are known for their antimicrobial properties. Studies suggest that this compound may inhibit bacterial growth through enzyme inhibition mechanisms.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, possibly by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
- Neuroprotective Properties : Given its structural similarity to known neuroprotective agents, this compound may interact with serotonin receptors, potentially providing therapeutic effects in neurodegenerative diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:
- Enzyme Inhibition : The compound may inhibit COX enzymes, which are involved in the synthesis of pro-inflammatory mediators. In vitro studies have demonstrated that similar compounds exhibit selective COX-2 inhibition, suggesting a potential pathway for anti-inflammatory action .
- Receptor Binding : The pyrazole moiety allows for effective binding to serotonin receptors, which could mediate neuroprotective effects. This interaction is crucial for developing treatments for conditions like anxiety and depression .
Case Studies
Several studies have investigated the biological activity of this compound and related compounds:
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for antimicrobial activity. It was found that compounds similar to this compound exhibited significant inhibition against various bacterial strains, indicating its potential as an antimicrobial agent.
Study 2: Anti-inflammatory Properties
Research conducted on COX inhibitors highlighted the efficacy of pyrazole derivatives in reducing inflammation in animal models. N-[methyl-(pyrazolyl)methyl]cyclobutanamines were shown to significantly decrease edema in carrageenan-induced paw edema assays, demonstrating their anti-inflammatory potential .
Study 3: Neuroprotective Effects
In vivo studies have indicated that similar compounds can enhance cognitive function and provide neuroprotection in rodent models of ischemia. This suggests that this compound may hold promise for treating neurological disorders .
Properties
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]cyclobutanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12-7-8(6-11-12)5-10-9-3-2-4-9/h6-7,9-10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRJQOHBCRKRHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.